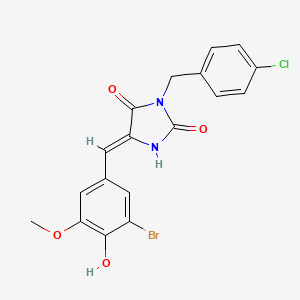
1-(4-morpholinyl)-4-nitroanthra-9,10-quinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-morpholinyl)-4-nitroanthra-9,10-quinone, also known as NMAQ, is a synthetic compound that has gained attention in scientific research due to its unique properties. NMAQ belongs to the family of nitroaromatic compounds, which have been extensively studied for their potential applications in various fields such as medicine, agriculture, and industry. In
作用機序
The mechanism of action of 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone involves the generation of reactive oxygen species, which can cause oxidative stress and damage to cellular components such as DNA, proteins, and lipids. This can lead to the activation of various signaling pathways that ultimately result in cell death. 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone has also been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, further contributing to its cytotoxic effects.
Biochemical and Physiological Effects:
1-(4-morpholinyl)-4-nitroanthra-9,10-quinone has been shown to induce oxidative stress and DNA damage in various cell types, including cancer cells. It can also affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. In addition, 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone has been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its potential therapeutic applications.
実験室実験の利点と制限
One of the main advantages of 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone is its ability to selectively induce cell death in cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy. However, 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone is also known to be highly toxic and can cause damage to healthy tissues if not used appropriately. In addition, the synthesis and purification of 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone can be challenging, which may limit its widespread use in research.
将来の方向性
There are several future directions for research on 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone. One area of interest is the development of more efficient and cost-effective synthesis methods for 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone and its derivatives. Another direction is the optimization of 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone-based photodynamic therapy for cancer treatment. In addition, further studies are needed to elucidate the mechanism of action of 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone and its potential applications in other fields such as material science and agriculture.
Conclusion:
In conclusion, 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone is a synthetic compound that has shown promising results in scientific research for its potential applications in cancer therapy, photodynamic therapy, and material science. While 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone has its advantages, such as selective cytotoxicity towards cancer cells, it also has limitations such as high toxicity and challenging synthesis and purification methods. Future research on 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone should focus on developing more efficient synthesis methods and optimizing its therapeutic applications.
合成法
1-(4-morpholinyl)-4-nitroanthra-9,10-quinone can be synthesized through a multi-step process, starting with the reaction of 1,4-diaminoanthraquinone with nitric acid to form 1,4-dinitroanthraquinone. The resulting compound is then reacted with morpholine to obtain 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone. The purity and yield of 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone can be improved through various purification techniques such as recrystallization and column chromatography.
科学的研究の応用
1-(4-morpholinyl)-4-nitroanthra-9,10-quinone has been studied for its potential applications in various fields such as cancer research, photodynamic therapy, and material science. In cancer research, 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone has shown promising results in inducing apoptosis or programmed cell death in cancer cells. In photodynamic therapy, 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone can be used as a photosensitizer to generate reactive oxygen species upon exposure to light, leading to the destruction of cancer cells. In material science, 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone has been used as a building block for the synthesis of organic materials with unique electronic and optical properties.
特性
IUPAC Name |
1-morpholin-4-yl-4-nitroanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c21-17-11-3-1-2-4-12(11)18(22)16-14(20(23)24)6-5-13(15(16)17)19-7-9-25-10-8-19/h1-6H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFCRMQFDUKQFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C(=C(C=C2)[N+](=O)[O-])C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Morpholin-4-YL)-4-nitro-9,10-dihydroanthracene-9,10-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-4-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5231976.png)
![4-[(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5231988.png)
![methyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5231998.png)
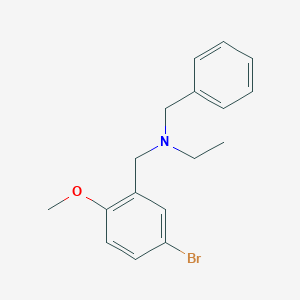
![N-(1-{1-[(1-ethyl-1H-indol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5232010.png)
![N-[(5-methyl-2-furyl)methyl]-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5232017.png)
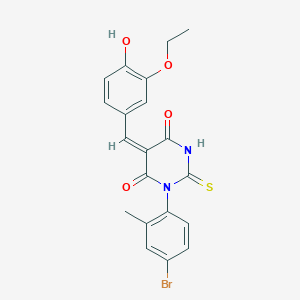
![3-(5-{[3-(1-naphthyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5232039.png)
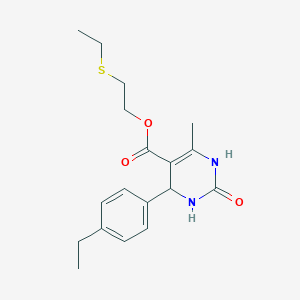
![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dichlorobenzyl)glycinamide](/img/structure/B5232051.png)
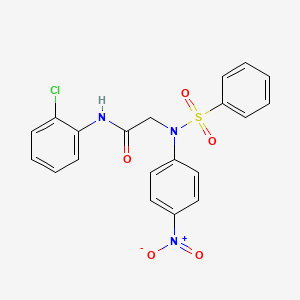
![2-(2-chlorophenoxy)-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5232071.png)
![1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol](/img/structure/B5232083.png)
